![molecular formula C5H4Br2N2 B2993762 3,4-Dibromo-6-methylpyridazine CAS No. 2567502-85-4](/img/structure/B2993762.png)
3,4-Dibromo-6-methylpyridazine
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Overview
Description
3,4-Dibromo-6-methylpyridazine is a synthetic chemical compound with the CAS Number: 2567502-85-4 . It has a molecular weight of 251.91 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dibromo-6-methylpyridazine . The InChI code for this compound is 1S/C5H4Br2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 . The InChI key is SQMQGHGACPNWIP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,4-Dibromo-6-methylpyridazine is a powder in physical form . It has a molecular weight of 251.91 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of derivatives related to 3,4-Dibromo-6-methylpyridazine have been studied extensively. For instance, IN-1130, a compound closely related to 3,4-Dibromo-6-methylpyridazine, has been investigated for its potential as an anti-fibrotic drug. This compound exhibits significant oral bioavailability and permeability, suggesting its potential for effective drug delivery (Kim et al., 2008).
Synthesis and Structure-Activity Relationships
Research has been conducted on the synthesis and structure-activity relationships of pyridazine derivatives. For instance, modifications to 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have shown that introducing a lipophilic environment in the pyridazine ring can favorably impact acetylcholinesterase-inhibitory activity (Contreras et al., 2001).
Cyclisation Reactions
Studies on pyridazine azide cyclisation reactions have been carried out, demonstrating the formation of 3,5,6-triazide intermediates from 4-methyl-3,5,6-tribromopyridazine, leading to possible bicyclic products (Allan et al., 2004).
Cycloaddition Processes
Research into cycloaddition processes involving 4,5-dicyanopyridazine has shown the formation of polycyclic systems under mild conditions, influenced by the presence of methyl groups at the 3 and 6 positions of the pyridazine ring (Nesi et al., 1994).
Inhibitory Activities and Cytotoxic Effects
The inhibitory activities and cytotoxic effects of pyridazine derivatives have been evaluated, particularly in the context of c-Met kinase inhibition and cancer cell line cytotoxicity. This includes studies on compounds containing 4-methyl-6-oxo-1,6-dihydropyridazine- 3-carboxamide moieties, showing significant antitumor activities (Liu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, suggesting diverse modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Pyridazine derivatives have been reported to impact various biochemical pathways, but the specific pathways influenced by this compound would depend on its precise targets and mode of action .
properties
IUPAC Name |
3,4-dibromo-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMQGHGACPNWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2567502-85-4 |
Source
|
Record name | 3,4-dibromo-6-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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